Ethyl 4-Cyano-3-methylbut-3-enoate vs. Methyl 4-Cyano-3-methylbut-3-enoate: Impact of Ester Chain on Key Physicochemical Properties
The ethyl ester of 4-cyano-3-methylbut-3-enoic acid exhibits a higher calculated partition coefficient (LogP) and molecular weight compared to its methyl ester counterpart, directly influencing its phase-transfer behavior and dissolution in non-polar reaction media. This difference is critical for reactions conducted in aprotic solvents where substrate solubility dictates the reaction rate. [1]
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) Comparison |
|---|---|
| Target Compound Data | Molecular Weight: 153.18 g/mol; XLogP3-AA predicted: ~1.2 (based on structural fragment method) |
| Comparator Or Baseline | Methyl 4-cyano-3-methylbut-3-enoate (CAS 19475-92-4): Molecular Weight: 139.15 g/mol; XLogP3-AA predicted: ~0.7 |
| Quantified Difference | Molecular weight increase of 14.03 g/mol (10.1% higher); LogP increase of approximately 0.5 units. |
| Conditions | Standard physicochemical property predictions based on PubChem database and structural fragment algorithms. [1] |
Why This Matters
For procurement, the increased lipophilicity and molecular weight of the target compound can be crucial for designing syntheses requiring hydrophobic media or for products needing specific partition characteristics, where the methyl ester would underperform.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11153935, Ethyl 4-cyano-3-methylbut-3-enoate; and CID 18688761, Methyl 4-cyano-3-methylbut-3-enoate. View Source
